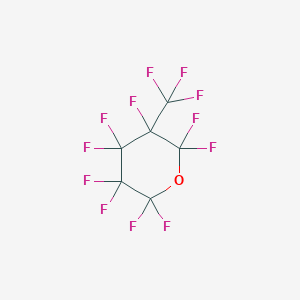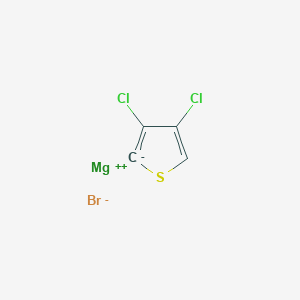
magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is a compound that belongs to the class of organomagnesium compounds. These compounds are known for their significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the thiophene ring, substituted with chlorine atoms, adds unique properties to this compound, making it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide typically involves the reaction of 3,4-dichlorothiophene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions often include heating to facilitate the formation of the organomagnesium compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and atmosphere. The reagents are added in a controlled manner to ensure the efficient formation of the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide involves its ability to act as a nucleophile in various chemical reactions. The magnesium atom in the compound is highly reactive and can form bonds with electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds. The thiophene ring, with its electron-rich nature, can participate in various reactions, enhancing the reactivity of the compound.
類似化合物との比較
Similar Compounds
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;chloride
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;iodide
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;fluoride
Uniqueness
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is unique due to the presence of the bromide ion, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromide ion can act as a leaving group in substitution reactions, making the compound more versatile in organic synthesis compared to its chloride, iodide, or fluoride counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
61208-99-9 |
|---|---|
分子式 |
C4HBrCl2MgS |
分子量 |
256.23 g/mol |
IUPAC名 |
magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4HCl2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 |
InChIキー |
STZYKWQWBZWMBG-UHFFFAOYSA-M |
正規SMILES |
C1=C(C(=[C-]S1)Cl)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


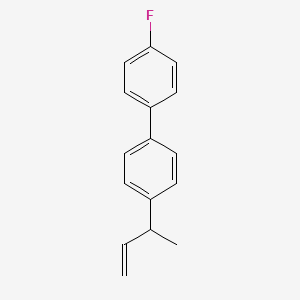
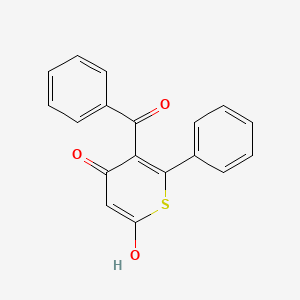
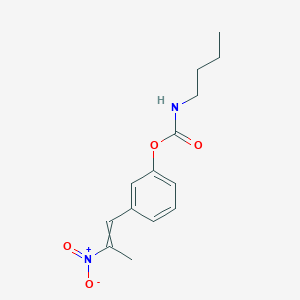
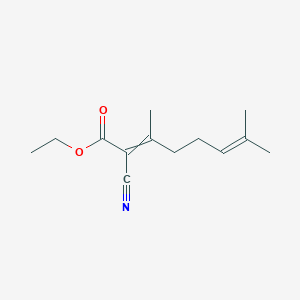
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
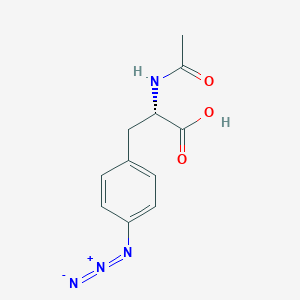
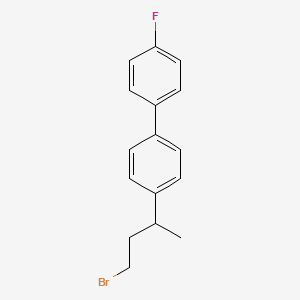
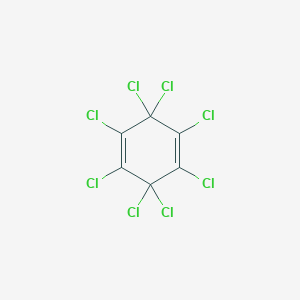
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
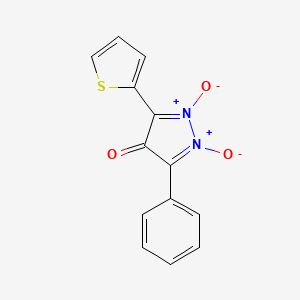
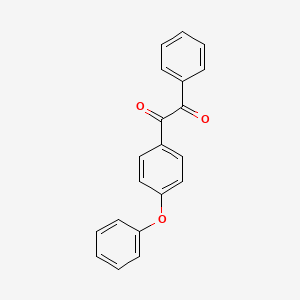
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
